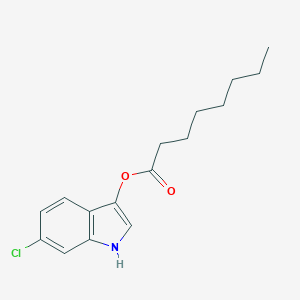

6-Chloro-3-indoxyl caprylate

Description

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOGGXOQZZEFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432344 | |

| Record name | 6-Chloro-3-indoxyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-35-5 | |

| Record name | 6-Chloro-1H-indol-3-yl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-indoxyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-Chloro-3-indoxyl caprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate utilized in the detection of esterase activity. This document details its mechanism of action, provides a representative experimental protocol, and summarizes its known chemical data.

Core Chemical Properties

6-Chloro-3-indoxyl caprylate is a synthetic organic compound designed for the colorimetric detection of C8 esterase activity.[1][2] Its utility lies in its ability to produce a distinct, insoluble salmon-colored precipitate upon enzymatic cleavage.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for 6-Chloro-3-indoxyl caprylate. It is important to note that specific experimental values for properties such as melting and boiling points are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 159954-35-5 | [2] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | [2] |

| Molecular Weight | 293.80 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Stability | Stable under normal storage conditions. | [3] |

Mechanism of Action

The functionality of 6-Chloro-3-indoxyl caprylate as a chromogenic substrate is based on a two-step enzymatic and oxidative process.[4][5][6]

-

Enzymatic Hydrolysis: An esterase enzyme specifically cleaves the caprylate (octanoate) ester bond of the 6-Chloro-3-indoxyl caprylate molecule. This hydrolysis reaction releases 6-chloro-3-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 6-chloro-3-indoxyl undergoes oxidative dimerization. This reaction forms an insoluble, salmon-colored indigo (B80030) dye precipitate at the site of enzymatic activity.

This localized precipitation allows for the visual identification of cells or colonies exhibiting esterase activity.[4]

Experimental Protocols

Representative Protocol: Detection of Esterase Activity in Bacterial Colonies

Materials:

-

6-Chloro-3-indoxyl caprylate

-

Solvent (e.g., N,N-dimethylformamide or Dimethyl sulfoxide)

-

Growth medium appropriate for the target microorganism

-

Petri dishes

-

Sterile filter paper discs (optional)

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of 6-Chloro-3-indoxyl caprylate in a suitable organic solvent. The concentration should be optimized, but a starting point of 20-40 mg/mL is common for similar substrates.

-

Plate Preparation (Agar Overlay Method):

-

Prepare and autoclave the desired growth medium and cool to 45-50°C.

-

Add the 6-Chloro-3-indoxyl caprylate stock solution to the molten agar (B569324) to a final concentration typically in the range of 20-100 µg/mL. Mix gently to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculate the plates with the microorganisms to be tested.

-

Incubate under appropriate conditions.

-

-

Filter Paper Disc Method:

-

Culture the microorganisms on a suitable growth medium.

-

Impregnate a sterile filter paper disc with the 6-Chloro-3-indoxyl caprylate stock solution and allow the solvent to evaporate.

-

Place the disc onto an agar plate that has been inoculated with the test organism.

-

Incubate under appropriate conditions.

-

-

Observation: Observe the plates for the development of a salmon-colored precipitate in or around the colonies. The appearance of this color indicates esterase activity.

Visualizations

The following diagrams illustrate the enzymatic reaction and a general workflow for a chromogenic assay.

References

The Principle of 6-Chloro-3-indoxyl Caprylate in Chromogenic Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-indoxyl caprylate is a specialized chromogenic substrate employed in microbiology and biotechnology for the detection of esterase activity. Its primary application lies in the differentiation and identification of microorganisms, most notably in the detection of Salmonella species. This technical guide provides an in-depth exploration of the core principles underlying its detection mechanism, supported by experimental protocols and data presentation.

The fundamental principle of 6-Chloro-3-indoxyl caprylate relies on the enzymatic hydrolysis of the caprylate ester bond by microbial esterases. This cleavage event initiates a cascade that results in the formation of a distinctly colored, insoluble precipitate, allowing for direct visual identification of esterase-positive colonies on solid media.

Core Detection Principle

The detection mechanism of 6-Chloro-3-indoxyl caprylate is a two-step process initiated by the target enzyme, an esterase.

-

Enzymatic Hydrolysis: In the presence of an esterase, the caprylate group is cleaved from the 6-Chloro-3-indoxyl molecule. This enzymatic reaction releases the colorless and soluble 6-chloro-3-indoxyl intermediate.

-

Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a highly colored and water-insoluble indigo (B80030) dye. The resulting precipitate imparts a characteristic rose or salmon-pink color to the microbial colonies that are producing the esterase.

This localized color formation provides a clear and easily interpretable signal for the presence of esterase activity.

Quantitative Data Presentation

| Performance Metric | Direct Plating (SCM) | After Enrichment (SCM) | Direct Plating (DCLS Agar) | After Enrichment (DCLS Agar) |

| Sensitivity | 34.1%[1][2][3] | 100%[1][2][3] | 22.7%[1][2][3] | 81.8%[1][2][3] |

| Specificity | 98.5%[1][2][3] | 95.8%[1][2][3] | 82.5%[1][2][3] | 72.8%[1][2][3] |

Experimental Protocols

Protocol 1: Preparation of Chromogenic Agar (B569324) for Bacterial Detection

This protocol details the preparation of a selective chromogenic agar medium for the detection of esterase-producing bacteria, such as Salmonella.

Materials:

-

Basal agar medium (e.g., Salmonella Chromogenic Agar Base)

-

6-Chloro-3-indoxyl caprylate

-

Selective supplements (as required for the target microorganism)

-

Sterile distilled water

-

Autoclave

-

Sterile Petri dishes

-

Water bath

Procedure:

-

Medium Preparation: Suspend the basal agar medium in sterile distilled water according to the manufacturer's instructions.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Cooling: Cool the sterilized medium to 45-50°C in a water bath.

-

Substrate Addition: Aseptically add a sterile solution of 6-Chloro-3-indoxyl caprylate to the molten agar to achieve the desired final concentration. The optimal concentration may vary depending on the specific application and should be determined empirically.

-

Supplement Addition: If required, add any selective supplements at this stage.

-

Pouring: Mix the medium gently but thoroughly and pour approximately 20-25 mL into each sterile Petri dish.

-

Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in the dark at 2-8°C until use.

Protocol 2: Inoculation and Incubation for Qualitative Analysis

Materials:

-

Prepared chromogenic agar plates

-

Bacterial sample (e.g., pure culture, enriched sample)

-

Sterile inoculating loop or spreader

-

Incubator

Procedure:

-

Inoculation: Using a sterile inoculating loop or spreader, streak the bacterial sample onto the surface of the chromogenic agar plate to obtain isolated colonies.

-

Incubation: Incubate the plates under conditions appropriate for the target microorganism (e.g., 37°C for 24-48 hours for Salmonella).

-

Interpretation of Results: Observe the plates for the growth of colonies. Esterase-positive colonies will appear as a distinct rose or salmon-pink color due to the precipitation of 6,6'-dichloro-indigo. The intensity of the color may vary depending on the level of enzymatic activity.

Conclusion

6-Chloro-3-indoxyl caprylate serves as a highly effective chromogenic substrate for the detection of esterase activity. Its principle of action, based on enzymatic hydrolysis followed by oxidative dimerization, provides a clear and visually interpretable endpoint. This makes it a valuable tool in clinical diagnostics and food microbiology for the rapid and accurate identification of key pathogens. While quantitative kinetic data for this specific substrate remains an area for further investigation, the performance of related compounds in chromogenic media underscores the robustness and utility of this detection methodology.

References

An In-depth Technical Guide to 6-Chloro-3-indoxyl caprylate: Principles, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-indoxyl caprylate is a specialized chromogenic substrate primarily employed for the detection of C8 esterase activity. Its principal application lies in the field of microbiology, where it serves as a crucial component in selective culture media for the identification of pathogenic bacteria, most notably Salmonella species. This technical guide provides a comprehensive overview of the core principles governing the use of 6-Chloro-3-indoxyl caprylate, detailed experimental protocols for its application, and a summary of its physicochemical properties. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this substrate in their work.

Introduction

The rapid and accurate identification of microorganisms is paramount in clinical diagnostics, food safety, and pharmaceutical research. Chromogenic substrates have emerged as powerful tools in this endeavor, enabling visual differentiation of microbial colonies based on their enzymatic activity. 6-Chloro-3-indoxyl caprylate is one such substrate, designed to detect the activity of caprylate esterases (C8 esterases), enzymes that hydrolyze the ester bond of caprylic acid esters. The liberation of the indoxyl moiety upon enzymatic cleavage initiates a cascade of reactions culminating in the formation of a distinctly colored, insoluble precipitate, thereby providing a clear visual indicator of enzymatic activity.

Principle of Action

The utility of 6-Chloro-3-indoxyl caprylate as a chromogenic substrate is rooted in a two-step enzymatic and chemical reaction pathway.

-

Enzymatic Hydrolysis: In the presence of a C8 esterase, the caprylate ester bond of the substrate is cleaved. This enzymatic hydrolysis releases the caprylate moiety and the unstable 6-chloro-3-indoxyl intermediate.

-

Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This reaction results in the formation of 5,5'-dichloro-indigo, a water-insoluble precipitate that imparts a distinct rose-to-salmon color to the microbial colonies or the surrounding medium.

The intensity of the color produced is directly proportional to the level of C8 esterase activity, allowing for both qualitative and semi-quantitative assessment.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 6-Chloro-3-indoxyl caprylate is essential for its proper handling, storage, and use in experimental protocols.

| Property | Value |

| CAS Number | 159954-35-5 |

| Molecular Formula | C₁₆H₂₀ClNO₂ |

| Molecular Weight | 293.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. |

| Storage | Store at -20°C, protected from light and moisture. |

Applications in Research and Development

The primary application of 6-Chloro-3-indoxyl caprylate is in the formulation of chromogenic culture media for the selective identification of microorganisms possessing C8 esterase activity.

Microbiological Detection of Salmonella

A significant application of this substrate is in the development of selective and differential agar (B569324) for the presumptive identification of Salmonella species. Many Salmonella serovars exhibit C8 esterase activity. When incorporated into a culture medium, 6-Chloro-3-indoxyl caprylate allows for the visual differentiation of Salmonella colonies, which appear as rose-to-salmon colored due to the hydrolysis of the substrate. This facilitates their distinction from other enteric bacteria that may be present in a sample.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of stock solutions and the application of 6-Chloro-3-indoxyl caprylate in a qualitative plate assay.

Preparation of Stock Solution

Due to its limited aqueous solubility, a stock solution of 6-Chloro-3-indoxyl caprylate must be prepared in an appropriate organic solvent.

Materials:

-

6-Chloro-3-indoxyl caprylate powder

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 6-Chloro-3-indoxyl caprylate powder.

-

Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting tubes.

-

Store the aliquots at -20°C until use.

Qualitative Plate Assay for Microbial Screening

This protocol describes the preparation of a chromogenic agar medium for screening microorganisms for C8 esterase activity.

Materials:

-

Nutrient agar or other suitable basal medium

-

6-Chloro-3-indoxyl caprylate stock solution (e.g., 20 mg/mL in DMF)

-

Sterile petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to approximately 50-55°C in a water bath.

-

Aseptically add the 6-Chloro-3-indoxyl caprylate stock solution to the molten agar to a final concentration typically in the range of 50-100 µg/mL. Mix thoroughly but gently to avoid the formation of bubbles.

-

Pour the chromogenic agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened using a standard streaking technique.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms (e.g., 37°C for 18-24 hours for Salmonella).

-

Observe the plates for the development of a rose-to-salmon color in and around the microbial colonies. The appearance of this color indicates the presence of C8 esterase activity.

Quantitative Data

The following table provides a template for the presentation of such data:

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| [Name of C8 Esterase] | 6-Chloro-3-indoxyl caprylate | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the enzymatic hydrolysis of 6-Chloro-3-indoxyl caprylate and the subsequent oxidative dimerization to form the colored precipitate.

Experimental Workflow

The diagram below outlines the experimental workflow for the detection of Salmonella using a chromogenic agar containing 6-Chloro-3-indoxyl caprylate.

Conclusion

6-Chloro-3-indoxyl caprylate is a valuable tool for the detection of C8 esterase activity, with its most prominent application in the field of diagnostic microbiology. Its ability to produce a distinct and localized color change upon enzymatic hydrolysis makes it an effective indicator for the presumptive identification of key pathogens like Salmonella. While quantitative data on its enzymatic kinetics is sparse, the qualitative and semi-quantitative applications are well-established. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists to incorporate this chromogenic substrate into their experimental workflows. Further research into the quantitative aspects of its enzymatic hydrolysis could broaden its applications in enzyme characterization and inhibitor screening.

6-Chloro-3-indoxyl Caprylate: An In-Depth Technical Guide to Enzyme Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate utilized for the detection of esterase activity. The document details the substrate's mechanism of action, its specificity towards certain enzymes, and its primary applications, particularly in the field of microbiology. While specific quantitative kinetic data for this substrate is limited in publicly available literature, this guide offers a generalized experimental protocol for its use in enzyme assays, along with information on safety and handling. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize 6-Chloro-3-indoxyl caprylate in their work.

Introduction

6-Chloro-3-indoxyl caprylate is a synthetic chromogenic substrate designed to detect the enzymatic activity of esterases. Esterases are a broad class of hydrolase enzymes that cleave ester bonds. The caprylate (octanoate) moiety of the substrate makes it particularly useful for detecting enzymes with a preference for medium-chain fatty acid esters, often referred to as C8 esterase activity.

The core principle of this and other indoxyl-based substrates lies in the enzymatic release of a substituted indoxyl molecule. This liberated indoxyl then undergoes rapid oxidation and dimerization in the presence of oxygen to form a water-insoluble, colored precipitate. This localized color formation provides a distinct visual signal indicating the presence of enzymatic activity. This property is widely exploited in various screening assays, particularly in microbiology for the differentiation of bacterial colonies.

Mechanism of Action

The enzymatic detection using 6-Chloro-3-indoxyl caprylate is a two-step process:

-

Enzymatic Hydrolysis: An esterase enzyme recognizes and cleaves the ester bond between the 6-chloro-indoxyl core and the caprylate group. This reaction releases caprylic acid and 6-chloro-3-indoxyl.

-

Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes spontaneous oxidative dimerization. This process results in the formation of 5,5'-dichloro-indigo, a vibrant and insoluble rose-colored precipitate.[1] The localized deposition of this dye at the site of enzymatic activity allows for clear visual identification.

Figure 1: Reaction pathway of 6-Chloro-3-indoxyl caprylate hydrolysis.

Enzyme Substrate Specificity

6-Chloro-3-indoxyl caprylate is a substrate for a range of esterases (EC 3.1.1.x) and some lipases (EC 3.1.1.3) that exhibit activity towards C8 esters. The specificity is primarily determined by the caprylate group.

It is important to distinguish between esterases and lipases. While both can hydrolyze ester bonds, esterases typically act on soluble, short-chain esters, whereas lipases are more active at the interface of emulsified, long-chain triglycerides. 6-Chloro-3-indoxyl caprylate, being sparingly soluble in water, can be acted upon by both classes of enzymes, though the efficiency may vary.

Table 1: General Enzyme Specificity

| Enzyme Class | Specificity | Notes |

| Esterases | High | Particularly those with a preference for C8 substrates. |

| Lipases | Variable | Activity depends on the specific lipase (B570770) and assay conditions. |

| Other Hydrolases | Low to None | The ester linkage is specific to esterases and lipases. |

Applications

The primary application of 6-Chloro-3-indoxyl caprylate is in microbiological diagnostic media . It is incorporated into chromogenic agars for the presumptive identification of pathogenic bacteria based on their esterase activity.

-

Detection of Salmonella spp.: Chromogenic agars containing a C8 ester substrate are used for the differentiation of Salmonella, which typically produce esterases that cleave the substrate, resulting in colored colonies.[3][4][5][6][7]

-

Differentiation of Enterobacteriaceae: The esterase profiles of different species within the Enterobacteriaceae family can be used as a tool for their characterization.[8][9] Studies have shown distinct esterase patterns in Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter aerogenes, and Enterobacter gergoviae.[8]

Beyond microbiology, this substrate has potential applications in:

-

Enzyme screening assays: For the discovery and characterization of novel esterases and lipases.

-

Drug development: To assess the activity of esterase-dependent prodrugs.

-

Histochemistry: For the localization of esterase activity in tissue samples.

Experimental Protocols

The following are generalized protocols for the use of 6-Chloro-3-indoxyl caprylate. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.

Preparation of Chromogenic Agar (B569324) Plates

This protocol is intended for the detection of esterase activity in microorganisms.

Materials:

-

Base agar medium (e.g., Nutrient Agar, Tryptic Soy Agar)

-

6-Chloro-3-indoxyl caprylate

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile Petri dishes

Procedure:

-

Prepare the base agar medium according to the manufacturer's instructions and autoclave.

-

Allow the autoclaved medium to cool to approximately 50-55°C in a water bath.

-

Prepare a stock solution of 6-Chloro-3-indoxyl caprylate in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mg/mL. The substrate is sparingly soluble in water.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration typically ranging from 20 to 100 µg/mL. Mix thoroughly but gently to avoid introducing air bubbles.

-

Pour the supplemented agar into sterile Petri dishes and allow them to solidify.

-

The plates are now ready for inoculation with the microbial samples.

-

Incubate the plates under appropriate conditions for the target microorganisms (e.g., 37°C for 24-48 hours).

-

Observe for the development of rose-colored colonies, indicating esterase activity.

Figure 2: Workflow for preparing chromogenic agar plates.

Quantitative Enzyme Assay in Solution

This protocol provides a framework for measuring esterase activity in a liquid format. Due to the formation of an insoluble product, this assay is best performed as an endpoint or pseudo-kinetic measurement. For true kinetic analysis, a solubilization step would be required, or a different, soluble substrate should be considered.

Materials:

-

Purified enzyme or cell lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

6-Chloro-3-indoxyl caprylate stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of the enzyme in the assay buffer.

-

Prepare a series of dilutions of the 6-Chloro-3-indoxyl caprylate substrate in the assay buffer. It is important to keep the final DMSO concentration low (typically <1%) to avoid enzyme inhibition.

-

In a 96-well microplate, add the enzyme solution to each well.

-

To initiate the reaction, add the substrate solution to the wells. The final volume should be consistent across all wells.

-

Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a denaturant or by placing on ice).

-

Measure the absorbance of the rose-colored precipitate at a wavelength of approximately 540-550 nm. A secondary wavelength may be used for background correction.

-

A no-enzyme control should be included to account for any non-enzymatic hydrolysis of the substrate.

-

Enzyme activity can be expressed as the change in absorbance per unit time per amount of enzyme.

Note on Quantification: Direct quantification can be challenging due to the particulate nature of the product. For more accurate quantification, the indigo (B80030) dye can be reduced to its soluble leuco form, as has been described for other indoxyl-based substrates.[9] This, however, adds complexity to the assay.

Data Presentation

As specific kinetic data for 6-Chloro-3-indoxyl caprylate is not widely published, the following table serves as a template for researchers to populate with their own experimental data.

Table 2: Template for Quantitative Enzyme Kinetic Data

| Enzyme Source | Substrate Concentration Range (µM) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Conditions (Buffer, pH, Temp) |

| Example: Purified Esterase X | 1 - 100 | Data to be determined | Data to be determined | Data to be determined | 50 mM Tris-HCl, pH 7.5, 37°C |

| Example: Bacterial Lysate Y | 1 - 100 | Apparent Km to be determined | Vmax to be determined | N/A | 50 mM Phosphate, pH 7.0, 30°C |

Safety and Handling

Hazard Identification:

-

6-Chloro-3-indoxyl caprylate is not classified as a hazardous substance according to GHS.[10] However, good laboratory practices should always be followed.

Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C.[10]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-indoxyl caprylate is a valuable tool for the detection of C8 esterase activity, with significant applications in clinical and food microbiology. Its mechanism of action, which results in the formation of a distinct rose-colored precipitate, allows for straightforward visual identification of enzymatic activity. While the lack of extensive quantitative kinetic data in the public domain necessitates in-house validation and optimization of assays, the generalized protocols provided in this guide offer a solid starting point for researchers. With careful consideration of its properties and appropriate experimental design, 6-Chloro-3-indoxyl caprylate can be a powerful substrate in a variety of research and diagnostic settings.

References

- 1. Glycosynth - - News [glycosynth.co.uk]

- 2. goldbio.com [goldbio.com]

- 3. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neogen develops chromogenic media for Salmonella [foodnavigator.com]

- 5. Harlequin® Chromogenic Agar for Salmonella Esterase (CASE) [neogen.com]

- 6. Harlequin® Modified Chromogenic Agar for Salmonella Esterase [neogen.com]

- 7. chromagar.com [chromagar.com]

- 8. [Distinctive profiles of esterases from Klebsiella pneumoniae, K. oxytoca, Enterobacter aerogenes and E. gergovia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of enterobacteria by esterase specific-activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-CHLORO-3-INDOXYL CAPRYLATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of 6-Chloro-3-indoxyl caprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-indoxyl caprylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various solvents. It also includes a framework for data presentation and visualizations to aid in understanding the experimental workflow and the compound's mechanism of action as a chromogenic substrate.

Introduction to 6-Chloro-3-indoxyl caprylate

6-Chloro-3-indoxyl caprylate is a chromogenic substrate used for the detection of esterase activity. Upon enzymatic cleavage of the caprylate ester by an esterase, it releases 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored indigo (B80030) dye. This property makes it a valuable tool in microbiology and enzyme assays for identifying organisms or quantifying enzyme activity. Understanding its solubility is crucial for preparing stock solutions, designing effective assay conditions, and ensuring reproducible experimental results.

Solubility Data

Table 1: Experimental Solubility of 6-Chloro-3-indoxyl caprylate

| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Acetone | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both qualitative and quantitative determination of solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

6-Chloro-3-indoxyl caprylate

-

Small test tubes or vials

-

A selection of solvents (e.g., water, ethanol, DMSO, etc.)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of 6-Chloro-3-indoxyl caprylate to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the tube vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background.

-

Observation:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations in a table similar to Table 1.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

6-Chloro-3-indoxyl caprylate

-

Scintillation vials or flasks with screw caps

-

A selection of solvents

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 6-Chloro-3-indoxyl caprylate to a flask (enough to ensure that undissolved solid will remain).

-

Add a known volume of the desired solvent to the flask.

-

Seal the flask and place it in a temperature-controlled orbital shaker.

-

Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 6-Chloro-3-indoxyl caprylate in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the quantitative solubility.

-

Repeat the experiment at least three times to ensure reproducibility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of 6-Chloro-3-indoxyl caprylate.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Mechanism of color formation from 6-Chloro-3-indoxyl caprylate.

Navigating the Safety and Handling of 6-Chloro-3-indoxyl Caprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

6-Chloro-3-indoxyl caprylate is a chromogenic substrate used for the detection of esterase activity. The following table summarizes its key chemical and physical properties. Data for the closely related 5-Bromo-6-chloro-3-indoxyl caprylate is included for comparison, given the limited specific data for the target compound.

| Property | 6-Chloro-3-indoxyl caprylate | 5-Bromo-6-chloro-3-indoxyl caprylate |

| CAS Number | 159954-35-5[1][2][3][4][5] | 209347-94-4[6] |

| Molecular Formula | C₁₆H₂₀ClNO₂[1][3] | C₁₆H₁₉BrClNO₂[6][7] |

| Molecular Weight | 293.79 g/mol [5] | 372.69 g/mol [6][7] |

| Appearance | Not explicitly stated; likely a solid. | Off-white to grey powder[6] |

| Solubility | Not explicitly stated. | Insoluble in water; Soluble in acetone.[6] |

| Storage | Store at -20°C.[8][9] | Store at -20°C.[6] |

Hazard Identification and Safety Precautions

Based on data for analogous compounds, 6-Chloro-3-indoxyl caprylate should be handled with care in a laboratory environment. The primary hazards are likely to be skin, eye, and respiratory tract irritation.

GHS Hazard Classification (Presumed based on related compounds):

While not officially classified, based on data for similar molecules, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is crucial when handling this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6] | To prevent eye contact which may cause irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[6] | To prevent skin contact which may cause irritation. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[11] | To prevent inhalation which may cause respiratory tract irritation.[11] |

| Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |

First Aid Measures

In the event of exposure, the following first aid measures, based on information for related indoxyl compounds, should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][12] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][12] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 6-Chloro-3-indoxyl caprylate and ensure laboratory safety.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke when using this product.[14] Always wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] The recommended storage temperature is -20°C.[8][9] Protect from light.[8][9]

Accidental Release and Disposal

Accidental Release:

In the event of a spill, ventilate the area and wear appropriate personal protective equipment.[15] For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[14] Avoid generating dust.[13] For liquid spills, absorb with an inert material and place in a suitable container for disposal.

Disposal:

Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not allow it to enter drains or waterways.[6] Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols and Applications

6-Chloro-3-indoxyl caprylate is primarily used as a chromogenic substrate for the detection of esterases. The enzymatic hydrolysis of the caprylate ester releases 6-chloro-3-indoxyl, which then undergoes oxidative dimerization to form a colored, insoluble precipitate.

General Principle of Detection:

The enzymatic reaction is a two-step process. First, an esterase cleaves the ester bond of the 6-Chloro-3-indoxyl caprylate. The resulting 6-chloro-indoxyl is then oxidized by atmospheric oxygen, leading to the formation of a dimer which is a colored precipitate. A similar mechanism is observed with 5-Bromo-6-chloro-1H-indol-3-yl palmitate, which forms a magenta precipitate.[16]

Figure 1. Enzymatic hydrolysis of 6-Chloro-3-indoxyl caprylate.

Workflow for Chromogenic Assay:

The following diagram illustrates a general workflow for using 6-Chloro-3-indoxyl caprylate in a chromogenic assay, for example, in screening bacterial colonies for esterase activity.

Figure 2. Workflow for a typical chromogenic assay.

Logical Relationship for Safe Handling

The safe handling of 6-Chloro-3-indoxyl caprylate is predicated on a hierarchy of controls, from understanding the substance's properties to implementing appropriate safety measures.

Figure 3. Logical relationship for ensuring the safe handling of 6-Chloro-3-indoxyl caprylate.

References

- 1. CAS NO. 159954-35-5 | 6-CHLORO-3-INDOXYL CAPRYLATE | C16H20ClNO2 [localpharmaguide.com]

- 2. 6-CHLORO-3-INDOXYL CAPRYLATE CAS#: 159954-35-5 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 6-CHLORO-3-INDOXYL CAPRYLATE | 159954-35-5 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 [cymitquimica.com]

- 8. goldbio.com [goldbio.com]

- 9. goldbio.com [goldbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 6-Chloro-3-indoxyl butyrate | CAS#:159954-34-4 | Chemsrc [chemsrc.com]

- 12. targetmol.com [targetmol.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. benchchem.com [benchchem.com]

6-Chloro-3-indoxyl caprylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-indoxyl caprylate is a chromogenic substrate meticulously designed for the sensitive detection of esterase activity. This synthetic molecule is a cornerstone in various microbiological and biochemical applications, enabling the visual identification of microorganisms and the quantification of enzymatic activity. Upon enzymatic cleavage by esterases, 6-Chloro-3-indoxyl caprylate releases 6-chloro-3-indoxyl, which subsequently undergoes oxidative dimerization to form a distinctively colored, insoluble precipitate. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application.

Core Properties

Molecular Formula: C₁₆H₂₀ClNO₂

Molecular Weight: 293.80 g/mol [1]

This section summarizes the key physicochemical properties of 6-Chloro-3-indoxyl caprylate, providing a foundational understanding for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 159954-35-5 | [1][2] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | |

| Molecular Weight | 293.80 g/mol | [1] |

| Synonyms | 6-Chloro-1H-indol-3-yl octanoate, Rose caprylate | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage | Store at -20°C, protect from light | [4] |

Mechanism of Action: Enzymatic Cleavage and Chromogen Formation

The utility of 6-Chloro-3-indoxyl caprylate as a chromogenic substrate is rooted in a two-step reaction mechanism. This process provides a visual endpoint for the detection of esterase activity.

-

Enzymatic Hydrolysis: The process is initiated when an esterase enzyme recognizes and cleaves the ester bond of the 6-Chloro-3-indoxyl caprylate molecule. This hydrolysis reaction yields two products: caprylic acid (octanoic acid) and the unstable intermediate, 6-chloro-3-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 6-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a water-insoluble precipitate with a characteristic rose or salmon color. The intensity of the color produced is directly proportional to the level of esterase activity.

Caption: Enzymatic cleavage and color formation pathway.

Applications in Research and Development

6-Chloro-3-indoxyl caprylate is a versatile tool for the detection of esterase activity across various scientific disciplines.

-

Microbiology: It is primarily used in selective and differential culture media for the identification of bacteria that produce esterases. For instance, it can aid in the differentiation of certain pathogenic species, such as Salmonella, which exhibit esterase activity.

-

Enzyme Assays: The substrate can be employed to quantify the activity of purified or crude esterase preparations. The colorimetric nature of the assay allows for spectrophotometric measurement of the reaction progress.

-

Histochemistry: In tissue sections, 6-Chloro-3-indoxyl caprylate can be used to localize esterase activity, providing insights into cellular function and distribution of these enzymes.

Experimental Protocols

The following protocols provide a general framework for the use of 6-Chloro-3-indoxyl caprylate in microbiological applications. Optimization may be required for specific bacterial strains or experimental conditions.

Preparation of Stock Solution

A stock solution of 6-Chloro-3-indoxyl caprylate should be prepared in an appropriate organic solvent due to its limited aqueous solubility.

| Parameter | Recommendation |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |

| Concentration | 20 mg/mL |

| Storage | Store at -20°C in a light-protected container. |

Protocol for Detection of Esterase Activity in Agar (B569324) Plates

This protocol describes the incorporation of 6-Chloro-3-indoxyl caprylate into a solid growth medium for the detection of esterase-producing colonies.

Caption: Experimental workflow for agar plate assay.

Methodology:

-

Medium Preparation: Prepare the desired bacteriological agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath.

-

Substrate Addition: Aseptically add the 6-Chloro-3-indoxyl caprylate stock solution to the molten agar to achieve a final concentration typically in the range of 20-40 µg/mL. Swirl the flask gently to ensure thorough mixing without introducing air bubbles.

-

Pouring Plates: Dispense the supplemented agar into sterile petri dishes and allow them to solidify at room temperature.

-

Inoculation: Streak or spread the microbial sample onto the surface of the agar plates.

-

Incubation: Incubate the plates under the optimal conditions (temperature and duration) for the growth of the target microorganism.

-

Observation: Following incubation, examine the plates for the presence of colonies exhibiting a rose or salmon-pink coloration, indicative of esterase activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 6-Chloro-3-indoxyl caprylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][6][7]

References

An In-depth Technical Guide to 6-Chloro-3-indoxyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-indoxyl caprylate is a chromogenic substrate utilized in the detection of esterase activity, particularly C8 esterase. While specific literature on this compound is limited, its discovery and applications are rooted in the broader history of indoxyl-based chromogenic substrates. This guide provides a comprehensive overview of 6-Chloro-3-indoxyl caprylate, with data and protocols extrapolated from closely related analogs, primarily 5-Bromo-6-chloro-3-indoxyl caprylate. The information herein is intended to serve as a foundational resource for researchers employing this and similar substrates in microbiological, biochemical, and diagnostic applications.

Introduction: A Legacy of Colorimetric Detection

The development of chromogenic substrates revolutionized microbiology and enzyme kinetics by providing a visual means of detecting specific enzymatic activities. The journey began with the use of lactose (B1674315) analogs in the mid-20th century to identify bacterial mutants. This concept evolved with the introduction of indoxyl-based substrates, which, upon enzymatic cleavage and subsequent oxidation, produce vibrant, insoluble dyes.

While the precise discovery date of 6-Chloro-3-indoxyl caprylate is not well-documented, it belongs to a class of halogenated indoxyl esters developed for enhanced specificity and colorimetric properties. These compounds are pivotal in creating selective culture media for the identification of microorganisms based on their unique enzyme profiles. For instance, the related compound, 5-Bromo-6-chloro-3-indoxyl caprylate, is a key component in chromogenic agars for the detection of Salmonella species, which exhibit caprylate esterase activity.

Physicochemical Properties

The physicochemical properties of 6-Chloro-3-indoxyl caprylate are crucial for its function as a substrate, influencing its solubility, stability, and interaction with target enzymes. Due to the scarcity of direct data, the following table presents properties extrapolated from its close analog, 5-Bromo-6-chloro-3-indoxyl caprylate, and other halogenated indoxyl derivatives.

| Property | Value (Extrapolated) | Reference Compound(s) |

| Molecular Formula | C₁₆H₂₀ClNO₂ | 5-Bromo-6-chloro-3-indolyl caprylate |

| Molecular Weight | 297.78 g/mol | 5-Bromo-6-chloro-3-indolyl caprylate |

| Appearance | White to off-white crystalline powder | Halogenated indoxyl derivatives |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Indoxyl esters |

| Storage | Store at -20°C, protect from light | Halogenated indoxyl derivatives |

Synthesis of 6-Chloro-3-indoxyl Caprylate

A probable synthetic route for 6-Chloro-3-indoxyl caprylate involves the esterification of 6-chloroindoxyl with capryloyl chloride. This can be achieved through methods such as the Fischer-Speier esterification or the Yamaguchi esterification for higher yields under milder conditions. The following diagram illustrates a proposed synthetic workflow.

Mechanism of Action: The Chromogenic Reaction

The utility of 6-Chloro-3-indoxyl caprylate lies in its enzymatic cleavage by esterases. The enzyme hydrolyzes the ester bond, releasing 6-chloroindoxyl. In the presence of oxygen, two molecules of 6-chloroindoxyl undergo oxidative dimerization to form an insoluble, colored precipitate, 6,6'-dichloro-indigo. The intensity of the color is proportional to the enzymatic activity.

Applications in Research and Diagnostics

Given its function as an esterase substrate, 6-Chloro-3-indoxyl caprylate is primarily used in:

-

Microbiology: As a component of chromogenic agar (B569324) media for the presumptive identification of bacteria possessing C8 esterase activity, such as certain species of Salmonella.

-

Enzyme Assays: For the qualitative and quantitative determination of esterase activity in various biological samples.

-

Drug Discovery: In screening for inhibitors or activators of specific esterases.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 6-Chloro-3-indoxyl caprylate.

Qualitative Detection of Esterase Activity in Microorganisms

-

Prepare Chromogenic Agar:

-

Prepare a suitable basal agar medium (e.g., Nutrient Agar, Tryptic Soy Agar).

-

Autoclave and cool to 45-50°C.

-

Prepare a stock solution of 6-Chloro-3-indoxyl caprylate in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 20 mg/mL.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 0.1-0.5 mg/mL. Mix well and pour into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

Streak the test microorganism onto the surface of the chromogenic agar.

-

Incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

-

Interpretation:

-

Observe the color of the colonies. Colonies of microorganisms producing C8 esterase will appear as a distinct color (typically a shade of salmon-pink to red) due to the formation of 6,6'-dichloro-indigo.

-

Quantitative Spectrophotometric Assay of Esterase Activity

This protocol is adapted from general procedures for indoxyl-based substrates and may require optimization.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution: Dissolve 6-Chloro-3-indoxyl caprylate in DMSO to a concentration of 10-20 mM.

-

Enzyme Solution: Prepare a dilution series of the esterase-containing sample in the assay buffer.

-

-

Assay Procedure:

-

To a microplate well, add 180 µL of assay buffer.

-

Add 10 µL of the enzyme solution.

-

Initiate the reaction by adding 10 µL of the substrate stock solution.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at a wavelength corresponding to the colored product (e.g., around 540 nm) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

The enzymatic activity can be quantified by comparing the reaction rates to a standard curve or by using the molar extinction coefficient of the final colored product (which would need to be determined experimentally).

-

Methodological & Application

Application Notes and Protocols for Bacterial Detection using 6-Chloro-3-indoxyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The timely and accurate detection of bacterial contamination is a cornerstone of microbiology, with critical applications in clinical diagnostics, food safety, and pharmaceutical quality control. Chromogenic substrates have emerged as powerful tools for the rapid identification of specific microorganisms. This document provides detailed application notes and protocols for the use of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate designed for the detection of bacteria possessing esterase activity.

The fundamental principle of this detection method lies in the enzymatic hydrolysis of the colorless 6-Chloro-3-indoxyl caprylate substrate. Bacteria that produce caprylate esterase cleave the ester bond of the substrate. This cleavage releases 6-chloro-3-indoxyl, a molecule that, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. The resulting colored colonies, typically salmon-pink, allow for the straightforward visual identification of target bacteria on a solid medium.

Signaling Pathway and Mechanism of Action

The detection of bacterial esterase activity using 6-Chloro-3-indoxyl caprylate involves a two-step reaction pathway. Initially, the bacterial esterase hydrolyzes the caprylate ester bond of the substrate. The subsequent step is a spontaneous oxidation and dimerization of the liberated indoxyl derivative, which results in the formation of a distinctly colored precipitate.

Caption: Enzymatic conversion of 6-Chloro-3-indoxyl caprylate to a colored precipitate.

Quantitative Data Summary

| Medium | Condition | Sensitivity (%) | Specificity (%) | Reference |

| Salmonella Chromogenic Medium (SCM) | Direct Plating | 34.1 | 98.5 | [1] |

| Salmonella Chromogenic Medium (SCM) | After Enrichment | 100 | 95.8 | [1] |

| DCLS Agar (B569324) | Direct Plating | 22.7 | 82.5 | [1] |

| DCLS Agar | After Enrichment | 81.8 | 72.8 | [1] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 6-Chloro-3-indoxyl Caprylate

A concentrated stock solution of the chromogenic substrate is prepared for subsequent addition to the basal growth medium.

Materials:

-

6-Chloro-3-indoxyl caprylate powder

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

In a sterile, light-protected container, weigh out the desired amount of 6-Chloro-3-indoxyl caprylate powder. For a 100 mg/mL stock solution, weigh 100 mg of the powder.

-

Add the appropriate volume of DMSO or DMF to achieve the desired concentration. For a 100 mg/mL stock, add 1 mL of the solvent.

-

Vortex the mixture vigorously for 1-2 minutes, or until the powder is completely dissolved.

-

If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes.

-

Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Chromogenic Agar Plates

This protocol describes the preparation of a solid growth medium incorporating 6-Chloro-3-indoxyl caprylate for the detection of esterase-producing bacteria.

Materials:

-

Basal medium components (e.g., Tryptone, Soy Peptone, Sodium Chloride, Agar)

-

Distilled or deionized water

-

Autoclave

-

Sterile Petri dishes

-

Water bath

-

Prepared stock solution of 6-Chloro-3-indoxyl caprylate (from Protocol 1)

Procedure:

-

Prepare the Basal Medium:

-

Combine the following components in a sterile flask or bottle (for 1 liter of medium):

-

Tryptone: 15 g

-

Soy Peptone: 5 g

-

Sodium Chloride: 5 g

-

Agar: 15 g

-

-

Add distilled or deionized water to a final volume of 1 liter.

-

Mix thoroughly to suspend the components.

-

-

Sterilization:

-

Autoclave the basal medium at 121°C for 15 minutes.

-

-

Cooling and Substrate Addition:

-

After autoclaving, cool the medium to 45-50°C in a water bath.

-

Aseptically add the 6-Chloro-3-indoxyl caprylate stock solution to the cooled medium to achieve the desired final concentration (typically in the range of 0.1 to 0.5 g/L). For example, to achieve a final concentration of 0.2 g/L, add 2 mL of a 100 mg/mL stock solution to 1 liter of medium.

-

Mix the medium gently but thoroughly to ensure even distribution of the substrate. Avoid introducing air bubbles.

-

-

Pouring the Plates:

-

Pour approximately 20-25 mL of the chromogenic agar into each sterile Petri dish.

-

Allow the plates to solidify at room temperature.

-

-

Storage:

-

Store the prepared plates in the dark at 2-8°C. The plates should be used within a few weeks of preparation for optimal performance.

-

Protocol 3: Bacterial Inoculation and Incubation

This protocol outlines the procedure for inoculating the prepared chromogenic agar plates with bacterial samples.

Materials:

-

Prepared chromogenic agar plates

-

Bacterial sample (e.g., pure culture, environmental swab, food homogenate)

-

Sterile inoculating loops or spreaders

-

Incubator

Procedure:

-

Inoculation:

-

Using a sterile inoculating loop, streak the bacterial sample onto the surface of the chromogenic agar plate to obtain isolated colonies.

-

Alternatively, for quantitative analysis, a known volume of a diluted sample can be spread evenly over the agar surface using a sterile spreader.

-

-

Incubation:

-

Invert the inoculated plates and incubate them at a temperature and duration appropriate for the target bacteria (e.g., 35-37°C for 18-24 hours for many common bacteria).

-

-

Observation and Interpretation:

-

After incubation, examine the plates for colony growth and color development.

-

Colonies of bacteria that produce caprylate esterase will appear as a distinct salmon-pink color.

-

Colonies of non-esterase-producing bacteria will remain colorless or their natural color.

-

Experimental Workflow

The overall workflow for bacterial detection using 6-Chloro-3-indoxyl caprylate involves the preparation of the chromogenic medium, inoculation with the sample, incubation, and subsequent observation of colony color for identification.

Caption: General workflow for bacterial detection using 6-Chloro-3-indoxyl caprylate.

References

Application Notes and Protocols for 6-Chloro-3-indoxyl caprylate in Microbiology Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-indoxyl caprylate is a chromogenic substrate utilized in microbiology to detect and differentiate microorganisms based on their esterase activity. This compound is particularly valuable in the formulation of selective and differential culture media for the identification of specific pathogens, most notably Salmonella species. The enzymatic cleavage of 6-Chloro-3-indoxyl caprylate by microbial esterases results in a distinct color change, enabling rapid and visual identification of target colonies. These application notes provide detailed protocols and technical information for the effective use of 6-Chloro-3-indoxyl caprylate in microbiological research and diagnostics.

Principle of the Method

The detection mechanism relies on the enzymatic hydrolysis of the caprylate ester bond in the 6-Chloro-3-indoxyl caprylate molecule by bacterial esterases. This cleavage releases 6-chloro-3-indoxyl, a colorless intermediate. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form 6,6'-dichloro-indigo, a water-insoluble, vibrant magenta-colored precipitate.[1][2] This localized color formation within the colony allows for the direct visual identification of esterase-positive microorganisms on the agar (B569324) plate.

In many commercial media formulations, 6-Chloro-3-indoxyl caprylate, also known as Magenta-caprylate, is often combined with other chromogenic substrates to enhance the differentiation of various microbial species.[1][2][3] For instance, a substrate for β-galactosidase, such as X-Gal, can be included to identify coliforms, which would appear as blue-green colonies, distinguishing them from the magenta-colored Salmonella colonies.[2][3]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Substrate Stock Solution | ||

| Recommended Solvent | Dimethylformamide (DMF) | General laboratory practice |

| Stock Concentration | 20 mg/mL | Based on protocols for similar indoxyl substrates |

| Working Concentration in Media | ||

| Final Concentration | 20 - 40 µg/mL | Based on protocols for similar indoxyl substrates |

| Incubation Conditions | ||

| Temperature | 37 ± 1 °C | [1] |

| Duration | 18 - 24 hours (up to 48 hours) | [1][3] |

| Atmosphere | Aerobic | Required for oxidative dimerization |

| Media Formulation (Example) | ||

| Dehydrated Medium Base | 37.1 g/L | [3][4] |

| pH (at 25°C) | 7.2 ± 0.2 | [3] |

Performance Characteristics

| Characteristic | Description | Performance | Potential for False Positives |

| Sensitivity | Ability to detect Salmonella spp. | High, with visible magenta colonies. | Weak or null pigmentation in some rare Salmonella serovars (e.g., Dublin, Atento) and subspecies (S. houtenae, S. bongori, S. diarizonae).[1] |

| Specificity | Ability to differentiate Salmonella from other bacteria. | High, especially when combined with other chromogens. | Rare strains of Enterobacter and Pseudomonas may exhibit esterase activity and produce magenta colonies.[1] Candida and Pseudomonas can also lead to false-positive results on some chromogenic media.[5] |

| Differentiation | Colorimetric distinction of colonies. | Salmonella spp. typically appear as magenta or red-violet colonies.[1][2] Other bacteria, such as E. coli or Citrobacter, may appear blue-green or colorless depending on the media formulation.[3] |

Experimental Protocols

Protocol 1: Preparation of Chromogenic Salmonella Agar Plates

This protocol describes the preparation of a selective and differential agar medium for the detection of Salmonella using 6-Chloro-3-indoxyl caprylate.

Materials:

-

Dehydrated chromogenic agar base for Salmonella (containing peptones, selective agents, and other nutrients)

-

6-Chloro-3-indoxyl caprylate

-

Dimethylformamide (DMF)

-

Sterile distilled water

-

Autoclave

-

Water bath (45-50°C)

-

Sterile Petri dishes (100 mm)

-

Sterile flasks or bottles

Procedure:

-

Prepare the Substrate Stock Solution:

-

Aseptically prepare a 20 mg/mL stock solution of 6-Chloro-3-indoxyl caprylate in DMF.

-

Ensure the substrate is fully dissolved.

-

Store the stock solution protected from light at -20°C.

-

-

Prepare the Agar Medium:

-

Suspend the recommended amount of dehydrated chromogenic agar base (e.g., 37.1 g) in 1 liter of sterile distilled water in a sterile flask.[3][4]

-

Heat with frequent agitation and bring to a boil for one minute to ensure complete dissolution. DO NOT AUTOCLAVE if the manufacturer's instructions for the chromogenic base specify this.[3][4] If autoclaving is required for the basal medium, do so according to the manufacturer's instructions.

-

Cool the molten agar to 45-50°C in a water bath.

-

-

Add the Chromogenic Substrate:

-

Aseptically add the 6-Chloro-3-indoxyl caprylate stock solution to the cooled agar to achieve a final concentration of 20-40 µg/mL. For example, add 1-2 mL of the 20 mg/mL stock solution per liter of medium.

-

Gently swirl the flask to ensure homogenous mixing without introducing air bubbles.

-

-

Pour the Plates:

-

Pour approximately 20-25 mL of the chromogenic agar into each sterile Petri dish.

-

Allow the plates to solidify at room temperature.

-

Once solidified, the plates can be stored in the dark at 2-8°C until use. It is recommended to use the plates within a few days of preparation.

-

Protocol 2: Inoculation and Interpretation

This protocol outlines the procedure for inoculating the prepared chromogenic agar plates and interpreting the results.

Materials:

-

Prepared chromogenic Salmonella agar plates

-

Bacterial samples (e.g., from enrichment broth, pure culture, or clinical specimens)

-

Sterile inoculating loops or spreaders

-

Incubator (37°C)

Procedure:

-

Inoculation:

-

Label the chromogenic agar plates with the sample identification.

-

Using a sterile inoculating loop, streak the sample onto the surface of the agar to obtain isolated colonies.

-

Alternatively, for liquid samples, a spread plate technique can be used.

-

-

Incubation:

-

Interpretation of Results:

-

Observe the plates for colony growth and color.

-

Presumptive Positive for Salmonella: Look for characteristic magenta or red-violet colonies.[1][2]

-

Negative or Other Bacteria: Colonies of other colors (e.g., blue-green) or colorless colonies are considered negative for the target esterase activity.[3]

-

Further biochemical and/or serological confirmation of presumptive positive colonies is recommended for definitive identification.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak color development | - Incorrect incubation temperature or time.- Low esterase activity of the target strain.- Degradation of the chromogenic substrate. | - Verify incubator settings.- Extend incubation to 48 hours.- Ensure proper storage of the substrate and prepared plates (dark, 2-8°C). |

| Non-specific color development (false positives) | - Presence of other esterase-producing bacteria (Enterobacter, Pseudomonas).- Contamination of the medium. | - Perform confirmatory tests on magenta colonies.- Use a more selective basal medium if available.- Ensure aseptic techniques during media preparation and inoculation. |

| Poor or no bacterial growth | - Overheating of the medium after adding supplements.- Highly selective medium inhibiting the target organism.- Inappropriate sample enrichment. | - Ensure the agar is cooled to 45-50°C before adding the substrate.- Use a less selective medium for stressed or low numbers of bacteria.- Optimize the pre-enrichment step. |

| Precipitation in the medium | - Substrate added to the medium when it is too hot.- Uneven dispersion of the substrate. | - Ensure the agar is cooled to the recommended temperature before adding the substrate.- Mix thoroughly but gently after adding the substrate. |

Conclusion

6-Chloro-3-indoxyl caprylate is a highly effective chromogenic substrate for the detection of esterase activity in microorganisms, particularly for the presumptive identification of Salmonella spp. Its incorporation into culture media provides a rapid, visual, and cost-effective method for microbial screening. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently utilize this substrate to enhance their microbiological workflows. For definitive identification, it is essential to complement the results from chromogenic media with standard biochemical and serological confirmation tests.

References

- 1. innovationdiagnostics.com [innovationdiagnostics.com]

- 2. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.tinyteria.com [shop.tinyteria.com]

- 4. sci.mu.edu.iq [sci.mu.edu.iq]

- 5. chromagar.com [chromagar.com]

Application Notes and Protocols for Esterase Activity Assays using 6-Chloro-3-indoxyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-3-indoxyl caprylate assay is a sensitive and specific method for the detection and quantification of esterase activity, particularly C8 esterase. This chromogenic substrate is hydrolyzed by esterases to release 6-chloro-3-indoxyl, which in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. The intensity of the color produced is directly proportional to the esterase activity in the sample, allowing for both qualitative and quantitative measurements. This application note provides detailed protocols for the use of 6-Chloro-3-indoxyl caprylate in various experimental setups.

Principle of the Assay

6-Chloro-3-indoxyl caprylate serves as a substrate for esterases. The enzymatic cleavage of the caprylate ester bond releases the 6-chloro-3-indoxyl molecule. This intermediate is unstable and, in an aerobic environment, rapidly oxidizes and dimerizes to form a colored precipitate. While the exact color can vary, it is often reported as a rose or salmon-colored product. A closely related compound, 5-Bromo-6-chloro-3-indoxyl caprylate, forms a magenta precipitate with a maximum absorbance at 565 nm, which can be a useful reference point for quantitative analysis.

Data Presentation

| Parameter | Value/Range | Notes |

| Substrate | 6-Chloro-3-indoxyl caprylate | Chromogenic substrate for C8 esterase activity. |

| Product | Dimerized 6-chloro-indoxyl | Insoluble colored precipitate (typically rose/salmon). |

| Stock Solution Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Ensure the substrate is fully dissolved before use. |

| Working Concentration | 0.1 - 1.0 mM | Optimal concentration should be determined empirically for each enzyme and experimental setup. |

| Assay Buffer | Tris-HCl or Phosphate Buffer | pH range should be optimized for the specific esterase being studied (typically pH 7.0-8.0). |

| Incubation Temperature | 25 - 37 °C | Optimal temperature depends on the specific enzyme's characteristics. |

| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |

| Detection Wavelength | ~565 nm | Based on the analogous 5-Bromo-6-chloro-3-indoxyl caprylate product. The optimal wavelength for the 6-chloro product should be confirmed by a spectral scan. |

Experimental Protocols

Qualitative Plate Assay for Microbial Esterase Activity

This protocol is suitable for screening microorganisms for esterase activity on a solid medium.

Materials:

-

Nutrient agar (B569324) or other suitable growth medium

-

6-Chloro-3-indoxyl caprylate

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Petri dishes

-

Microbial cultures

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the medium to approximately 50-55 °C.

-

Prepare a stock solution of 6-Chloro-3-indoxyl caprylate (e.g., 20 mg/mL) in DMF or DMSO.

-

Add the substrate stock solution to the molten agar to a final concentration of 0.1-0.2 mg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observe the plates for the development of a colored halo around the colonies, indicating esterase activity.

Quantitative Spectrophotometric Assay for Purified Esterases or Cell Lysates

This protocol describes a method for the quantitative measurement of esterase activity in a liquid sample.

Materials:

-

6-Chloro-3-indoxyl caprylate

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (purified enzyme, cell lysate, etc.)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of 6-Chloro-3-indoxyl caprylate (e.g., 10 mM) in DMF or DMSO. From this, prepare a working solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 25 µL of the esterase-containing sample to the appropriate wells. For a negative control, add 25 µL of buffer or a heat-inactivated enzyme sample.

-

-

Reaction Initiation: To start the reaction, add 25 µL of the substrate working solution to each well.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Measurement: After incubation, the colored precipitate will have formed. To quantify, the precipitate needs to be solubilized.

-